

Using N-cyclopropyl-4-fluoro-3-methoxybenzamide as a pharmaceutical intermediate

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Compound of Interest

Compound Name:	<i>N-cyclopropyl-4-fluoro-3-methoxybenzamide</i>
CAS No.:	1370587-33-9
Cat. No.:	B1400230

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Application Note: **N-Cyclopropyl-4-fluoro-3-methoxybenzamide** as a Strategic Pharmaceutical Intermediate

Executive Summary

N-cyclopropyl-4-fluoro-3-methoxybenzamide is a high-value pharmaceutical intermediate, primarily utilized as a "warhead scaffold" in the synthesis of Type II Kinase Inhibitors (e.g., MEK, p38 MAPK) and Phosphodiesterase-4 (PDE4) inhibitors.

Its structural utility lies in its dual-functionality:

- The Cyclopropyl Amide Motif: Provides metabolic stability against amidases and occupies specific hydrophobic pockets (e.g., the allosteric pocket in MEK).
- The 4-Fluoro-3-methoxy Core: Acts as an electrophilic handle. The electron-withdrawing nature of the amide and the inductive effect of the fluorine atom activate the position for

Nucleophilic Aromatic Substitution (S_NAr), allowing the attachment of complex heterocyclic amines or anilines.

This guide details the optimized protocol for synthesizing this intermediate and demonstrates its downstream application in constructing bi-aryl API (Active Pharmaceutical Ingredient) cores.

Chemical Profile & Safety

Property	Specification
IUPAC Name	N-cyclopropyl-4-fluoro-3-methoxybenzamide
Molecular Formula	C ₁₁ H ₁₂ FNO ₂
Molecular Weight	209.22 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
Key Hazard	Irritant (Skin/Eye).[1] Fluorinated intermediates may release HF under combustion.
Storage	2–8°C, inert atmosphere (Argon/Nitrogen)

Upstream Protocol: Synthesis of the Intermediate

Objective: Efficient coupling of 4-fluoro-3-methoxybenzoic acid with cyclopropylamine to yield the target benzamide with >98% purity.

Mechanism & Rationale

While standard EDC/HOBt couplings are common, they often require chromatographic purification. This protocol utilizes T3P (Propylphosphonic anhydride) or HATU, which drives the reaction to completion and allows for a "water crash" workup, eliminating the need for column chromatography at scale.

Materials

- Starting Material: 4-Fluoro-3-methoxybenzoic acid (1.0 equiv)

- Reagent: Cyclopropylamine (1.2 equiv)
- Coupling Agent: T3P (50% in EtOAc) (1.5 equiv) OR HATU (1.1 equiv)
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Solvent: Ethyl Acetate (EtOAc) or DMF (if using HATU)

Step-by-Step Procedure (T3P Method)

- Charge Reactor: To a dry reactor flushed with nitrogen, add 4-fluoro-3-methoxybenzoic acid (10 g, 58.8 mmol) and EtOAc (100 mL).
- Base Addition: Cool the mixture to 0–5°C. Add DIPEA (30.7 mL, 176 mmol) dropwise. The solution may clear up.
- Amine Addition: Add cyclopropylamine (4.9 mL, 70.5 mmol) slowly, maintaining temperature <10°C.
- Coupling: Add T3P solution (50% in EtOAc, ~56 g) dropwise over 30 minutes.
 - Why? T3P is exothermic; slow addition prevents thermal runaway and byproduct formation.
- Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.[2]
- Quench & Workup:
 - Cool to 10°C. Quench with water (50 mL).
 - Separate layers.[2][3] Wash organic layer with 0.5 M HCl (2 x 50 mL) to remove excess amine/DIPEA.
 - Wash with sat.[4] NaHCO₃ (2 x 50 mL) to remove unreacted acid.
 - Wash with Brine (50 mL).[4]
- Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

- Crystallization: The crude oil usually solidifies. Recrystallize from EtOAc/Heptane (1:3) if necessary.

Expected Yield: 85–92% Target Purity: >98% (HPLC)

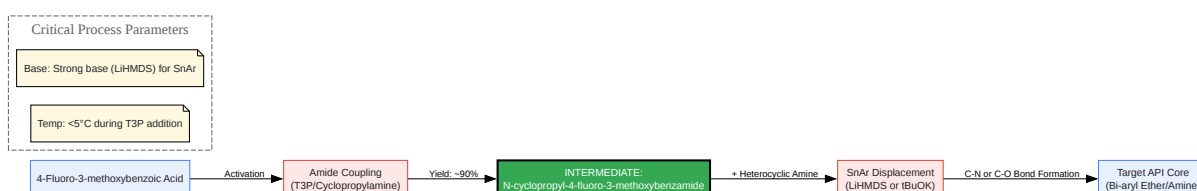
Downstream Application: The SNAr "Click"

Objective: Use the intermediate to build a kinase inhibitor core by displacing the fluorine atom.

Mechanism

The 4-position is activated for nucleophilic attack. This is the critical step in synthesizing drugs similar to Trametinib or Gefitinib analogs, where an aniline or heterocycle is coupled to the benzamide scaffold.

Workflow Diagram (Graphviz)



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Caption: Synthetic workflow transforming the benzoic acid precursor into the active API core via the N-cyclopropyl benzamide intermediate.

Protocol: SNAr Displacement

- Dissolution: Dissolve **N-cyclopropyl-4-fluoro-3-methoxybenzamide** (1.0 equiv) and the Nucleophile (e.g., 4-iodo-2-fluoroaniline or a heterocyclic amine, 1.1 equiv) in anhydrous THF or DMSO.

- Base Activation:
 - For weak nucleophiles: Cool to -78°C and add LiHMDS (2.5 equiv). Warm slowly to RT.
 - For strong nucleophiles: Use K_2CO_3 in DMF at 80°C .
- Reaction: Stir until the fluorine is completely displaced (monitored by disappearance of the F-aromatic signal in ^{19}F NMR).
- Workup: Quench with saturated NH_4Cl , extract with EtOAc, and purify via flash chromatography.

Quality Control & Analytical Standards

To ensure the intermediate is suitable for GMP manufacturing, the following specifications must be met:

Test	Method	Acceptance Criteria
Identification	^1H NMR (DMSO-d_6)	Cyclopropyl: δ 0.5–0.7 (m, 4H), 2.8 (m, 1H)Methoxy: δ 3.9 (s, 3H)Aromatic: Distinct splitting pattern for 1,3,4-subst.
Fluorine Content	^{19}F NMR	Single peak at ~ -130 to -135 ppm (vs CFCl_3)
Purity	HPLC (C18, ACN/ H_2O)	> 98.0% Area
Water Content	Karl Fischer	< 0.5% w/w
Residual Solvent	GC-HS	EtOAc < 5000 ppm; DMF < 880 ppm

Expert Insights & Troubleshooting

- Issue: Low Yield in $\text{S}_{\text{N}}\text{Ar}$ Step.

- Cause: The amide proton (NH) is acidic. If using insufficient base, the base deprotonates the amide instead of the nucleophile.
- Solution: Use 2.2+ equivalents of base (LiHMDS/NaH) to ensure both the amide and the nucleophile are deprotonated, or protect the amide nitrogen before the reaction.
- Issue: Hydrolysis of Amide.
 - Cause: Harsh acidic workup or high temperature basic conditions.
 - Solution: Keep workup pH between 4–9. The cyclopropyl amide is generally stable, but avoid prolonged boiling in 6M HCl.

References

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